Product packaging for RpIII toxin (Radianthus)(Cat. No.:CAS No. 110908-25-3)

RpIII toxin (Radianthus)

Cat. No.: B1167383
CAS No.: 110908-25-3
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

RpIII toxin (Radianthus), also known as RpIII toxin (Radianthus), is a useful research compound. Its molecular formula is C8H18O7. The purity is usually 95%.
BenchChem offers high-quality RpIII toxin (Radianthus) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about RpIII toxin (Radianthus) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

110908-25-3

Molecular Formula

C8H18O7

Synonyms

RpIII toxin (Radianthus)

Origin of Product

United States

Contextual Background of Rpiii Toxin Research

Discovery and Initial Isolation of RpIII Toxin from Radianthus Species

The discovery of RpIII toxin was a significant step in the field of toxinology, contributing to the understanding of the complex chemical arsenals of marine invertebrates.

RpIII toxin was first isolated from the sea anemone Radianthus paumotensis. nih.govresearchgate.net This species, along with the closely related Heteractis magnifica, has been identified as a primary source of this potent neurotoxin. mdpi.commdpi.com In fact, the species formerly known as Radianthus paumotensis is now often referred to as Heteractis magnifica. mdpi.com Research has confirmed the presence of RpIII in the tentacles of H. magnifica, which the anemone uses for capturing prey and defense. mdpi.comnih.gov The isolation process for RpIII and other related toxins from R. paumotensis involved initial extraction followed by a series of chromatographic techniques to purify the individual polypeptide toxins. nih.govresearchgate.net Along with RpIII, three other homologous toxins, RpI, RpII, and RpIV, were also isolated from this anemone. nih.govresearchgate.net

The study of sea anemone venoms has a history stretching back to the early 20th century, with initial research focusing on the toxic properties of crude extracts. mdpi.com However, it wasn't until the 1970s that more sophisticated biochemical techniques allowed for the isolation and characterization of individual toxic components. mdpi.commdpi.com Early work on species like Anemonia sulcata led to the discovery of toxins such as ATX I and ATX II, which became valuable tools for studying ion channels. mdpi.commdpi.com This foundational research paved the way for the investigation of other sea anemone species. The exploration of toxins from Radianthus paumotensis in the mid-1980s led to the discovery of a new class of sea anemone toxins, which included RpIII. nih.gov These toxins were found to be polypeptides composed of 48 or 49 amino acids. nih.govresearchgate.net The amino acid sequence of RpIII was determined in 1987, revealing its homology with other known anemone toxins. nih.gov

Classification and Nomenclatural Framework of RpIII Toxin within Sea Anemone Toxins

The classification of sea anemone toxins is primarily based on their molecular structure and their specific biological targets.

RpIII toxin is classified as a neurotoxin that specifically targets voltage-gated sodium channels (NaV). nih.govontosight.ai These channels are crucial for the generation and propagation of electrical signals in excitable cells like neurons and muscle cells. researchgate.net Sea anemone toxins that act on sodium channels are broadly categorized into different types based on their amino acid sequences. d-nb.info RpIII, along with RpI, RpII, and RpIV, is considered a Type II sodium channel toxin. mdpi.com

Like other sea anemone toxins that modulate sodium channels, RpIII affects the channel's gating mechanism. Specifically, it slows down the inactivation process of the sodium channel. nih.govresearchgate.net This leads to a prolonged influx of sodium ions, causing sustained depolarization of the cell membrane. ontosight.ai Interestingly, while Type I and Type II toxins are immunologically distinct, they both bind to the neurotoxin receptor site 3 on the sodium channel. researchgate.netmdpi.com The action of RpIII and other Radianthus toxins on sodium channels has been shown to be similar to that of scorpion neurotoxins in some respects. nih.govresearchgate.net

Properties of RpIII Toxin
PropertyDescriptionReference
Source Organism Radianthus paumotensis (Heteractis magnifica) nih.govmdpi.com
Toxin Class Neurotoxin, Polypeptide nih.govontosight.ai
Molecular Target Voltage-gated sodium channels (NaV) nih.govontosight.ai
Mechanism of Action Slows the inactivation of the sodium channel nih.govresearchgate.net
Structural Group Type II sodium channel toxin mdpi.com

The venom of sea anemones like Heteractis magnifica is a complex mixture containing various bioactive molecules, not just sodium channel modulators. mdpi.comresearchgate.net These can be broadly distinguished from RpIII based on their structure and function.

Cytolytic Peptides (Actinoporins): These are pore-forming toxins that are significantly larger than neurotoxins like RpIII, typically around 20 kDa. d-nb.info Their primary function is to create pores in cell membranes, leading to cell death. d-nb.info Several pore-forming toxins, such as HMg I, HMg II, and HMg III, have been identified in H. magnifica. mdpi.comnih.gov Unlike RpIII, which has a specific ion channel target, these cytolysins have a more general lytic activity.

Protease Inhibitors: Sea anemone venoms also contain various protease inhibitors, often of the Kunitz-type. mdpi.comnih.gov These peptides can have a dual function, acting as both enzyme inhibitors and, in some cases, potassium channel blockers. nih.govnih.gov In H. magnifica, several protease inhibitor toxins have been identified, including HMIQ3c1, HMGS1, and HMGS2. mdpi.comresearchgate.net These are functionally and structurally distinct from the sodium channel-targeting activity of RpIII.

Comparison of Toxin Classes in Radianthus (Heteractis)
Toxin ClassExample(s)Primary Target/FunctionReference
Sodium Channel Modulators (Type II) RpIII, RpIIVoltage-gated sodium channels (slows inactivation) nih.govmdpi.com
Cytolytic Peptides (Actinoporins) HMg I, HMg II, HMg IIICell membranes (pore formation) mdpi.comnih.gov
Protease Inhibitors (Kunitz-type) HMIQ3c1, HMGS1, HMGS2Proteases (inhibition), some affect K+ channels mdpi.comresearchgate.net
Potassium Channel Toxins HmKVoltage-gated potassium channels (blockage) mdpi.comnih.gov

Molecular Architecture and Structural Biology of Rpiii Toxin

The structural foundation of RpIII toxin lies in its polypeptide chain and the intricate network of disulfide bonds that stabilize its functional conformation.

Primary Structure Elucidation of RpIII Toxin

The primary structure, or amino acid sequence, of the RpIII toxin was fully determined, providing the initial blueprint for understanding its function. capes.gov.brnih.gov RpIII is a polypeptide composed of 48 amino acid residues. nih.gov

Amino Acid Sequence Determination and Comparative Analysis with Homologous Toxins

The complete amino acid sequence of RpIII from Radianthus paumotensis has been elucidated. nih.gov Comparative analysis reveals that RpIII is homologous with several other sea anemone toxins, particularly those classified as Type 1 and Type 2 sodium channel toxins. capes.gov.brnih.gov It shares significant sequence identity with RpII from the same organism, as well as with toxins from other species like Anemonia sulcata (e.g., ATX II) and Anthopleura species. capes.gov.brnih.gov Despite these similarities, RpIII and other Radianthus toxins are immunochemically distinct from many other sea anemone toxins. nih.gov

Below is a comparative alignment of RpIII with its homolog RpII and ATX II from Anemonia sulcata.

Toxin NameOrganismSequence
RpIII Radianthus paumotensisGVCP CLC DSDGP NTTGNT GT LW LYAGC PSGW HNCKKHGPTIGWCC KQ
RpII Radianthus paumotensisGVSP CLC DSDGP SVRGN TLSG TL WLYPS G CPSG WHNCKAHGPTIG WCCKQ
ATX II Anemonia sulcataGVIP CLC DSDGP SVRGN TLSG TL WLYPS G CPSG WHNCKAHGPTIG WCCKQ

Table 1: Comparative sequence alignment of RpIII and homologous sea anemone toxins. Conserved residues are highlighted.

Identification of Conserved Residues and Motifs in RpIII Toxin

Sequence alignment across multiple homologous sea anemone toxins highlights a set of highly conserved residues that are crucial for maintaining the structural fold and function. In RpIII and its close relatives, twelve residues are consistently conserved. capes.gov.brnih.gov These include the six cysteine (Cys) residues that form the disulfide bridges, as well as specific glycine (Gly), proline (Pro), and tryptophan (Trp) residues. nih.gov A particularly notable conserved residue is an arginine (Arg), which is considered essential for the toxin's potent effect on sodium channels. capes.gov.br

Conserved ResiduePosition in RpIIIPotential Role
Cysteine (Cys)4, 6, 29, 30, 45, 46Disulfide bond formation, structural stability
Proline (Pro)5, 12, 32Induces turns in the peptide backbone
Glycine (Gly)11, 33, 41Provides conformational flexibility
Tryptophan (Trp)23, 35, 44Core packing and hydrophobic interactions
Arginine (Arg)14 (in homologs)Considered critical for toxicity and receptor binding

Table 2: Key conserved residues in RpIII and their putative functions.

Characterization of Disulfide Bond Connectivity in RpIII Toxin

The tertiary structure of RpIII is stabilized by three intramolecular disulfide bonds. nih.gov This covalent cross-linking is a hallmark of Type 1 and Type 2 sea anemone toxins and is essential for their structural integrity and biological activity. The specific connectivity pattern for this class of toxins has been determined to be Cys1-Cys5, Cys2-Cys4, and Cys3-Cys6 (based on the position of the six conserved cysteine residues). nih.gov This arrangement creates a very compact and stable molecular core.

Higher-Order Structural Characterization of RpIII Toxin

The polypeptide chain of RpIII folds into a well-defined three-dimensional structure, which has been investigated through both predictive methods and experimental studies of homologous toxins.

Secondary Structure Prediction and Experimental Validation (e.g., Beta-Sheet Content)

The secondary structure of RpIII and related sea anemone sodium channel toxins is dominated by a compact, anti-parallel beta-sheet. nih.govresearchgate.net These toxins generally lack any significant alpha-helical content. nih.gov The structure consists of four beta-strands connected by a series of turns and a highly flexible loop. nih.govresearchgate.net This beta-sheet structure forms the core of the molecule, providing a rigid scaffold upon which the functionally important residues are displayed. NMR studies on the related toxin RpII have confirmed this beta-sheet-rich architecture. acs.org

Tertiary Structure Determination of RpIII Toxin (e.g., NMR Spectroscopy, X-ray Crystallography of Related Toxins)

While a specific high-resolution structure of RpIII may not be publicly available, its tertiary structure can be reliably inferred from NMR spectroscopy studies conducted on highly homologous toxins, such as ATX Ia from Anemonia sulcata. acs.org These studies reveal a compact, globular fold characterized by a twisted four-stranded anti-parallel beta-sheet. nih.govresearchgate.net

Structural Homology and Divergence of RpIII Toxin within Toxin Families

The amino acid sequence of RpIII shows homology with other sea anemone toxins, particularly RpII from the same organism, though RpIII is more toxic. nih.gov Sequence comparisons with analogous toxins from three different anemone species have revealed the existence of two distinct but related classes of these toxins. nih.gov While sharing a common structural scaffold, type 1 and type 2 toxins are immunologically distinguishable. nih.gov The distribution of these toxin types appears to be related to the taxonomical classification of the sea anemones. nih.gov

A comparison of key structural features between different types of sea anemone sodium channel toxins is presented in the table below.

FeatureType 1 ToxinsType 2 Toxins (including RpIII)Type 3 Toxins
Size 46-49 amino acids (with exceptions)46-49 amino acids27-32 amino acids
Disulfide Bridges 333-4
Core Structure Antiparallel β-sheet with flexible loopAntiparallel β-sheet with flexible loopDifferent structural scaffold
Key Conserved Residue Arginine-14Arginine-14Varies
Example ApA from Anthopleura sp.ShI from Stichodactyla helianthusATX-III from Anemonia sulcata

This table provides a generalized comparison based on available data for the respective toxin families.

Structure-Function Relationship Studies of RpIII Toxin

The relationship between the structure of RpIII and its function as a sodium channel modulator is a critical area of research, with insights largely drawn from studies on homologous toxins.

Mutagenesis Approaches in Elucidating Key Functional Residues of RpIII Toxin

While specific mutagenesis studies on RpIII are not extensively documented in publicly available literature, research on homologous sea anemone toxins has identified several key functional residues. A highly conserved arginine residue, located at position 14 in the amino acid sequence of many type 1 and 2 toxins, is considered essential for toxicity. nih.govmdpi.com This residue is situated within a highly flexible loop, often referred to as the "Arg-14 loop". mdpi.com The absence of this functionally significant Arg-14 residue in some related peptides has been shown to lead to a loss of toxicity, although the ability to modulate certain voltage-gated sodium channel subtypes may be retained. mdpi.comnih.gov

In addition to arginine, other conserved residues such as cysteine, glycine, proline, and tryptophan are believed to be crucial for maintaining the functional fold of the toxin. nih.gov The six cysteine residues that form the three disulfide bridges are fundamental to the structural integrity of the molecule.

The following table summarizes key residues and their putative functions based on homology with other sea anemone toxins.

Residue/RegionPutative FunctionBasis of Inference
Arginine-14 Essential for toxic activity; interaction with the sodium channel.Conservation across toxic type 1 and 2 toxins; loss of toxicity upon its absence in related peptides. nih.govmdpi.com
Cysteine Residues Formation of three disulfide bridges, stabilizing the tertiary structure.Conserved pattern in type 1 and 2 toxins, essential for maintaining the core fold. nih.govmdpi.com
Flexible Loop (Arg-14 loop) Presents key residues for interaction with the receptor site on the sodium channel.Structural studies on homologous toxins revealing its flexibility and surface exposure. mdpi.com
Glycine, Proline, Tryptophan Contribution to the overall functional fold and stability of the toxin.Conservation across homologous toxins suggests a role in maintaining the correct conformation. nih.gov

This table is based on inferences from homologous toxins and conserved sequence motifs, as direct mutagenesis data for RpIII is limited.

Role of Specific Structural Elements in RpIII Toxin Activity and Specificity

The specific structural elements of RpIII play a defined role in its biological activity. The compact, disulfide-rich core provides a stable scaffold, while the flexible loops, particularly the one containing Arg-14, are involved in the direct interaction with the sodium channel. mdpi.commdpi.com The spatial arrangement of charged and hydrophobic residues on the toxin's surface is also critical for its binding to receptor site 3 on the sodium channel, which leads to a delay in channel inactivation. nih.gov

Molecular Mechanisms of Action and Target Interaction of Rpiii Toxin

Identification and Characterization of Primary Molecular Targets for RpIII Toxin

Research has firmly established that the primary molecular targets for RpIII and similar sea anemone toxins are voltage-gated sodium channels (NaV channels). nih.gov These channels are large, transmembrane proteins essential for the rising phase of action potentials in excitable cells like neurons and muscle cells. nih.gov The interaction of RpIII with these channels is non-blocking; instead, it modifies the gating properties of the channel, profoundly affecting its normal function.

RpIII toxin modifies the function of NaV channels by affecting their inactivation process. nih.gov NaV channels typically undergo a rapid conformational change to an inactivated, non-conducting state shortly after opening in response to membrane depolarization. This rapid inactivation is crucial for repolarizing the membrane and ensuring the unidirectional propagation of action potentials. nih.gov Toxins like RpIII bind to the channel and dramatically slow this inactivation process. nih.govnih.gov This prolonged influx of sodium ions leads to a sustained depolarization of the cell membrane, resulting in repetitive neuronal firing and eventual paralysis.

The modulatory effects of RpIII toxin are mediated by its binding to a specific location on the NaV channel known as neurotoxin receptor site 3. nih.govmdpi.com This site is a well-characterized binding region for a variety of polypeptide toxins, including those from sea anemones and α-scorpions. mdpi.comfrontiersin.org Receptor site 3 is located on the extracellular surface of the NaV channel's α-subunit. nih.gov More specifically, it involves residues within the extracellular loop connecting the S3 and S4 transmembrane segments of domain IV (DIV S3-S4). nih.govfrontiersin.org The S4 segment of domain IV acts as a voltage sensor that is critically involved in coupling the channel's activation to its fast inactivation. nih.gov By binding to this site, RpIII toxin is thought to stabilize the voltage sensor in a conformation that impedes the inactivation gate from closing the channel pore. frontiersin.org

Neurotoxins that target NaV channels often exhibit a degree of selectivity for different channel subtypes, which can vary significantly between different animal phyla, such as insects and mammals. researchgate.net This selectivity arises from structural differences in the toxin's binding site among NaV channel orthologs. researchgate.netnih.gov While extensive data on the precise selectivity profile of RpIII toxin is specific, the class of sea anemone toxins it belongs to is known to interact with both mammalian and insect NaV channels.

Studies on other site 3 toxins, such as those from scorpions and spiders, have demonstrated that even minor variations in the amino acid sequence of the receptor site can lead to dramatic differences in toxin affinity. nih.govnih.gov For example, the surfaces of scorpion α-toxins that are active on insects often have a different topology compared to those primarily active on mammals. researchgate.net This suggests that the receptor site 3 on insect NaV channels has distinct structural features compared to its mammalian counterparts. researchgate.netnih.gov Therefore, it is highly probable that RpIII toxin also displays differential activity between insect and mammalian NaV channel subtypes, a feature that could be exploited for the development of selective pharmacological tools.

Molecular Modulation of Target Function by RpIII Toxin

The interaction of the RpIII toxin, a polypeptide isolated from the sea anemone Radianthus paumotensis, with voltage-gated sodium (NaV) channels leads to significant alterations in the channel's gating properties. nih.gov As a member of a class of sea anemone toxins that act on NaV channels, RpIII's primary mechanism involves the modulation of the channel's inactivation process. nih.gov This modulation is the foundational event that triggers a cascade of downstream effects on cellular excitability.

Effect of RpIII Toxin on NaV Channel Inactivation Kinetics

The most pronounced effect of RpIII toxin on NaV channels is the profound slowing of the fast inactivation process. nih.gov Fast inactivation is an intrinsic property of NaV channels, where the channel enters a non-conductive state within milliseconds of opening in response to membrane depolarization. This process is crucial for the repolarization of the membrane and for ensuring the transient nature of action potentials.

RpIII, like other toxins from Radianthus, binds to the NaV channel and physically impairs the conformational changes required for fast inactivation. nih.gov This results in a sodium current that decays much more slowly than in the absence of the toxin. nih.gov Electrophysiological studies on toxins from the closely related sea anemone Heteractis crispa, such as RTX-III which is a close homolog of RpIII, have provided visual and quantitative evidence of this effect. researchgate.netnih.gov When applied to various mammalian NaV channel subtypes expressed in Xenopus laevis oocytes, RTX-III markedly slowed the decay of the sodium current. researchgate.net

The toxin's effect is characterized by a significant increase in the persistent component of the sodium current during a sustained depolarization. Under normal conditions, the sodium current would rapidly inactivate, but in the presence of the toxin, a fraction of the channels remains open, leading to a sustained inward flow of Na+ ions. mdpi.com

Table 1: Effect of RTX-III (a close homolog of RpIII toxin) on the inactivation of various mammalian NaV channel subtypes. Data is inferred from electrophysiological traces where the toxin was applied at a concentration of 10 μM. researchgate.net

NaV Channel SubtypeObserved Effect on InactivationQualitative Description of Current Decay
NaV1.1Slowing of inactivationThe rate of current decay is visibly reduced, leading to a persistent inward current.
NaV1.2Slowing of inactivationA significant prolongation of the sodium current is observed.
NaV1.3Slowing of inactivationThe fast inactivation is substantially inhibited, resulting in a sustained current.
NaV1.4No significant effectThe inactivation kinetics remain largely unchanged.
NaV1.5No significant effectThe toxin does not appear to alter the normal inactivation process.
NaV1.6Slowing of inactivationA clear slowing of the current decay is evident.

Influence of RpIII Toxin on Na+ Ion Permeability and Membrane Potential

The slowing of NaV channel inactivation by RpIII toxin directly leads to an increase in the total influx of sodium ions (Na+) across the cell membrane during an excitatory event. nih.gov By keeping the channels in an open, conductive state for a longer duration, the toxin effectively increases the time window for Na+ to enter the cell down its electrochemical gradient. mdpi.com

This enhanced Na+ influx has a direct and significant impact on the cell's membrane potential. The sustained inward positive current causes a prolonged depolarization of the membrane. mdpi.com In excitable cells such as neurons and muscle cells, this leads to a dramatic increase in the duration of the action potential. mdpi.comnih.gov The repolarization phase of the action potential, which is dependent on the inactivation of NaV channels and the opening of potassium channels, is significantly delayed.

Studies on neuroblastoma cells have demonstrated that toxins from Radianthus stimulate Na+ influx. nih.gov This sustained depolarization can lead to spontaneous and repetitive firing of action potentials, contributing to the neurotoxic effects observed. The membrane potential is held at a more depolarized level, which can disrupt normal cellular function and communication between excitable cells.

Table 2: Consequences of RpIII Toxin's Action on Na+ Ion Permeability and Membrane Potential.

ParameterEffect of RpIII ToxinUnderlying Molecular Mechanism
Na+ Ion PermeabilityIncreased total Na+ influx per depolarization eventProlonged opening of NaV channels due to slowed inactivation. nih.gov
Membrane PotentialProlonged depolarizationSustained inward flow of positive sodium ions. mdpi.com
Action Potential DurationSignificantly increasedDelayed repolarization phase due to persistent Na+ current. nih.gov
Cellular ExcitabilityIncreased, leading to potential spontaneous firingThe resting membrane potential is shifted to a more depolarized state, closer to the threshold for action potential firing.

Biological Activities and Pharmacological Implications of Rpiii Toxin

Effects of RpIII Toxin on Cellular Electrophysiology

The primary mechanism of action for RpIII toxin, a polypeptide isolated from the sea anemone Radianthus paumotensis, is its interaction with voltage-gated sodium channels (NaV channels). nih.govnih.gov These channels are critical for the initiation and propagation of action potentials in excitable cells such as neurons and muscle cells. nih.govnih.gov RpIII toxin, like other sea anemone toxins that target sodium channels, binds to receptor site 3 on the α-subunit of the channel. mdpi.com This binding modifies the channel's gating properties, specifically by slowing the inactivation process. nih.govnih.gov

The normal function of voltage-gated sodium channels involves a rapid opening (activation) in response to membrane depolarization, followed by a swift closure (inactivation), which contributes to the repolarization of the membrane and the termination of the action potential. By inhibiting this inactivation, RpIII toxin prolongs the period during which sodium ions can flow into the cell. nih.govnih.gov

The propagation of the action potential along the axon is also impacted. The sustained depolarization caused by RpIII toxin can lead to a state of hyperexcitability in neuronal membranes. This heightened excitability can result in a more robust and prolonged signal being transmitted along the nerve fiber. mdpi.com

The effects of RpIII toxin have been primarily studied in excitable cells due to their reliance on voltage-gated sodium channels for their function. Research has shown that toxins from Radianthus paumotensis stimulate sodium influx in both tetrodotoxin-sensitive neuroblastoma cells and tetrodotoxin-resistant rat skeletal myoblasts. nih.gov This indicates that the toxin can affect different subtypes of sodium channels present in various excitable tissues. The interaction of sea anemone sodium channel toxins with their receptor site is voltage-dependent, meaning the toxin's binding and effect are influenced by the membrane potential of the cell.

There is a lack of specific research on the direct effects of RpIII toxin on non-excitable cell membranes. Non-excitable cells generally have a much lower density of voltage-gated sodium channels compared to excitable cells, or they may lack them altogether. However, some studies on other sea anemone toxins suggest a broader impact on cellular function. For instance, some sea anemone toxins can cause the release of neurotransmitters, which could indirectly affect adjacent non-excitable cells. nih.gov Additionally, some toxins from sea anemones have been shown to have cytolytic, or cell-lysing, effects by forming pores in cell membranes, a mechanism that is generally independent of voltage-gated sodium channels and could potentially affect non-excitable cells. nih.gov However, RpIII is primarily characterized as a neurotoxin targeting sodium channels, and further research is needed to determine if it possesses any significant activity on non-excitable cell membranes.

Functional Impact of RpIII Toxin on Neuromuscular Junction Physiology

The neuromuscular junction is a specialized synapse where a motor neuron communicates with a muscle fiber, leading to muscle contraction. The primary neurotransmitter at the vertebrate neuromuscular junction is acetylcholine (B1216132). The action of neurotoxins on this junction can be broadly categorized as presynaptic (affecting the nerve terminal and neurotransmitter release) or postsynaptic (affecting the muscle fiber's receptors). mdpi.commdpi.comresearchgate.net

Based on its mechanism of action on voltage-gated sodium channels, the primary effects of RpIII toxin at the neuromuscular junction are considered to be presynaptic. The nerve terminal membrane is rich in voltage-gated sodium channels, which are essential for the depolarization of the terminal and the subsequent influx of calcium that triggers neurotransmitter release. By prolonging the open state of these sodium channels, RpIII toxin would be expected to cause a sustained depolarization of the presynaptic terminal. nih.govnih.gov

There is no direct evidence to suggest that RpIII toxin has significant postsynaptic effects at the neuromuscular junction. Postsynaptic membranes at the neuromuscular junction contain nicotinic acetylcholine receptors, which are ligand-gated ion channels, and a different set of voltage-gated sodium channels responsible for propagating the action potential in the muscle fiber. While RpIII toxin does act on muscle sodium channels, its primary described role in the context of neurotransmission is the modulation of the presynaptic nerve terminal. nih.gov Studies on other sea anemone toxins with similar mechanisms have shown that the muscular contractures they induce can be blocked by agents that inhibit acetylcholine receptors, suggesting an indirect action on the muscle through the nerve terminal. nih.gov

The sustained depolarization of the presynaptic terminal caused by RpIII toxin is expected to have a significant impact on neurotransmitter release. The influx of calcium through voltage-gated calcium channels, which is the direct trigger for the fusion of synaptic vesicles with the presynaptic membrane and the release of acetylcholine, is highly dependent on the membrane potential. The prolonged depolarization induced by RpIII toxin would likely lead to an increased and prolonged opening of these calcium channels, resulting in a massive and uncontrolled release of acetylcholine into the synaptic cleft. nih.gov

This excessive release of neurotransmitter would lead to a state of constant stimulation of the postsynaptic muscle fiber, resulting in muscle spasms and paralysis. Indeed, studies on other sea anemone toxins that slow sodium channel inactivation have demonstrated an increase in the frequency of miniature end-plate potentials and a significant increase in the evoked release of neurotransmitter. nih.gov

Broader Physiological Responses to RpIII Toxin (at the tissue/organ level, non-clinical)

The effects of RpIII toxin at the cellular level translate into broader physiological responses at the tissue and organ level. Given its potent activity on sodium channels in neurons and muscle cells, the most prominent effects are observed in the nervous and cardiovascular systems.

The neurotoxic effects manifest as convulsions and paralysis, which are consistent with the hyperexcitability of neurons and the disruption of normal neuromuscular function. nih.gov The continuous firing of motor neurons and the resulting muscle spasms can lead to respiratory distress if the muscles of respiration are affected.

Cardiotoxic effects are also a known consequence of sea anemone sodium channel toxins. mdpi.com The heart is composed of cardiac muscle cells that rely on the coordinated action of various ion channels, including voltage-gated sodium channels, for the generation and propagation of the cardiac action potential. By prolonging the cardiac action potential, toxins like RpIII can lead to arrhythmias and other cardiac dysfunctions. Some sea anemone toxins were initially identified as cardiac stimulators due to their ability to increase the force of contraction of the heart muscle, an effect that is likely due to the increased intracellular calcium resulting from the prolonged action potential. mdpi.com

In Vitro and Ex Vivo Studies of RpIII Toxin Effects on Specific Tissues (e.g., Cardiac Muscle, Nerve Tissue)

While detailed experimental studies specifically investigating the in vitro and ex vivo effects of RpIII toxin on cardiac and nerve tissue are limited in the publicly available scientific literature, its well-established mechanism of action on voltage-gated sodium channels allows for informed hypotheses regarding its likely impact on these tissues.

The primary effect of RpIII toxin is to slow the inactivation of voltage-gated sodium channels. nih.govacs.org This leads to a prolonged influx of sodium ions into excitable cells during an action potential.

Cardiac Muscle:

In cardiac muscle, the influx of sodium ions is a critical determinant of the action potential waveform and the subsequent contraction. By prolonging this influx, RpIII toxin would be expected to have significant effects on both the electrical and mechanical properties of the heart.

Electrophysiological Effects: A delayed inactivation of sodium channels would likely lead to a prolongation of the cardiac action potential duration. This could potentially increase the refractory period and alter the heart's rhythm. While direct studies on RpIII toxin are scarce, other sea anemone toxins with similar mechanisms have been shown to have cardiostimulatory effects. mdpi.com

Contractility: The increased intracellular sodium concentration resulting from the toxin's action could indirectly affect calcium homeostasis through the sodium-calcium exchanger, potentially leading to an increase in intracellular calcium and, consequently, an enhancement of cardiac contractility.

Nerve Tissue:

In nerve tissue, the propagation of action potentials is entirely dependent on the precise functioning of voltage-gated sodium channels. The modulation of these channels by RpIII toxin would therefore have profound consequences on nerve conduction.

Action Potential Propagation: By delaying the inactivation of sodium channels, RpIII toxin would likely broaden the action potential in nerve fibers. This could lead to an increased and prolonged depolarization of the nerve membrane, potentially causing repetitive firing or spontaneous action potentials.

Neurotransmitter Release: The altered electrical activity in nerve terminals could influence the release of neurotransmitters, thereby affecting synaptic transmission.

It is important to note that these effects are inferred from the known mechanism of action of RpIII and related toxins. Specific experimental data from in vitro studies on isolated cardiac preparations (e.g., Langendorff-perfused heart) or ex vivo studies on nerve preparations (e.g., sciatic nerve) are needed to definitively characterize the pharmacological profile of RpIII toxin on these tissues.

Tissue Predicted Effect of RpIII Toxin Underlying Mechanism
Cardiac Muscle Prolongation of action potential duration, potential for increased contractility.Delayed inactivation of voltage-gated sodium channels, leading to prolonged Na+ influx and potential secondary effects on Ca2+ homeostasis.
Nerve Tissue Broadening of action potential, potential for repetitive firing and altered neurotransmitter release.Delayed inactivation of voltage-gated sodium channels, leading to prolonged depolarization of the neuronal membrane.

Cellular Responses and Signaling Pathways Triggered by RpIII Toxin

The cellular responses and signaling pathways triggered by RpIII toxin are a direct consequence of its primary action on voltage-gated sodium channels. The sustained influx of sodium ions into the cell acts as the initial trigger for a cascade of downstream events.

The primary cellular response to RpIII toxin is a significant alteration in intracellular sodium concentration. nih.gov This disruption of the normal ionic gradient across the cell membrane can trigger several signaling pathways:

Calcium Signaling: The increase in intracellular sodium can lead to a reversal or altered function of the sodium-calcium exchanger (NCX). This can result in an influx of calcium ions or a reduction in calcium extrusion, leading to an elevation of intracellular calcium levels. Calcium is a ubiquitous second messenger that can activate a wide range of downstream signaling molecules, including protein kinases and phosphatases, leading to diverse cellular responses.

Cellular Excitability: The persistent depolarization caused by the prolonged sodium influx can lead to a state of hyperexcitability in neurons and muscle cells. This can manifest as spontaneous and repetitive firing of action potentials. mdpi.com

While the direct downstream signaling pathways specifically activated by RpIII toxin have not been extensively studied, the consequences of prolonged sodium channel activation by other toxins suggest potential involvement of:

Calmodulin-dependent pathways: Elevated intracellular calcium can activate calmodulin, which in turn can modulate the activity of various enzymes and ion channels.

Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) pathways: Alterations in ion homeostasis and cellular stress can activate these key signaling cascades, which are involved in a wide array of cellular processes, including gene expression, proliferation, and apoptosis.

Initial Event Primary Cellular Response Potential Downstream Signaling Pathways
Binding of RpIII toxin to voltage-gated sodium channelsDelayed inactivation of the channel and prolonged Na+ influxAltered Na+/Ca2+ exchange leading to increased intracellular Ca2+
Activation of Ca2+/calmodulin-dependent pathways
Activation of Protein Kinase C (PKC) pathways
Activation of Mitogen-Activated Protein Kinase (MAPK) pathways

Biosynthesis, Genetic Origin, and Gene Expression of Rpiii Toxin

The production of RpIII toxin is a multi-step process that begins with the transcription and translation of its corresponding gene, followed by a series of modifications to yield the mature, functional peptide.

Gene Cloning and Sequence Analysis of RpIII Toxin Precursor

While the full gene sequence of the RpIII toxin precursor from Radianthus paumotensis has not been detailed in published literature, the amino acid sequence of the mature toxin has been determined. nih.gov The mature RpIII peptide is composed of 48 amino acids. nih.gov General strategies for cloning sea anemone toxin genes involve using reverse transcription-polymerase chain reaction (RT-PCR) with primers designed from conserved sequences, particularly from the signal peptide region of related toxin precursors. mdpi.com

Based on the typical structure of sea anemone neurotoxin precursors, the RpIII precursor protein is expected to contain a signal peptide, a pro-peptide region, and the mature toxin sequence. The signal peptide guides the nascent polypeptide into the endoplasmic reticulum for secretion, while the pro-peptide may play a role in proper folding and preventing premature activity of the toxin before its release.

Table 1: Amino Acid Sequence of Mature RpIII Toxin Below is the determined amino acid sequence for the mature RpIII toxin from Radianthus paumotensis.

Sequence
Ala-Ala-Cys-Lys-Cys-Asp-Asp-Glu-Gly-Pro-Asn-Val-Arg-Gly-Asn-Thr-Leu-Ser-Gly-Ile-Ile-Trp-Leu-Ala-Gly-Cys-Pro-Ser-Gly-Trp-His-Asn-Cys-Lys-Lys-His-Gly-Pro-Thr-Ile-Gly-Trp-Cys-Cys-Lys-Gln

This interactive table presents the 48-residue amino acid sequence of the mature RpIII toxin. Cysteine (Cys) residues, which are critical for forming disulfide bonds, are highlighted.

Identification of Gene Families Encoding RpIII Toxin and Related Peptides

RpIII is classified as a sea anemone sodium channel toxin. nih.govnih.gov These toxins function by binding to voltage-gated sodium channels, thereby slowing down the inactivation process of the channel. nih.gov The toxins isolated from Radianthus paumotensis, including RpI, RpII, RpIII, and RpIV, have been described as a distinct immunochemical class of sea anemone toxins, suggesting they form a unique, closely related family. nih.gov

Sequence comparisons indicate that RpIII is most homologous to the RpII toxin from the same organism. nih.gov Further analysis of homologous toxins from other sea anemone species suggests the existence of at least two separate but related classes of these toxins across different species. nih.gov While RpIII belongs to the broad superfamily of sea anemone sodium channel toxins, its specific gene family appears to be a distinct lineage primarily found in the Radianthus genus.

Genomic and Transcriptomic Mapping of RpIII Toxin Genes in Radianthus

Specific genomic and transcriptomic data for Radianthus paumotensis are not currently available in public scientific databases. Therefore, the precise location, organization, and copy number of the RpIII toxin gene on the chromosome are unknown.

However, studies on other sea anemone species, such as Actinia tenebrosa and Telmatactis stephensoni, provide insights into the typical genomic arrangement of toxin genes. mdpi.com In these species, genes encoding toxins are often found organized in clusters. mdpi.com This clustering can facilitate the rapid evolution and diversification of toxins through processes like gene duplication. It is plausible that the genes for the related Rp toxins (I, II, III, and IV) are similarly clustered within the Radianthus genome. Transcriptomic analyses of other sea anemones have also revealed that different toxin genes are expressed in specific tissues, such as tentacles and mesenteric filaments, indicating a spatial regulation of venom composition. umn.edu

Post-Translational Processing and Maturation of RpIII Toxin

After translation, the RpIII precursor polypeptide undergoes several critical modifications to become a stable and active toxin. These post-translational modifications include proteolytic cleavage and the formation of disulfide bonds.

Proteolytic Cleavage Pathways in RpIII Toxin Biosynthesis

The biosynthesis of mature RpIII requires proteolytic cleavage to remove the N-terminal signal peptide and pro-peptide regions from the precursor protein. This is a common maturation pathway for many secreted peptides and toxins in venomous animals. The specific proteases responsible for cleaving the RpIII precursor in Radianthus have not been identified, but this process is essential for releasing the active 48-amino acid polypeptide.

Mechanisms of Disulfide Bond Formation and Folding of RpIII Toxin

The stability and three-dimensional structure of the RpIII toxin are critically dependent on the formation of three intramolecular disulfide bonds. The mature peptide contains six cysteine residues, which form these covalent linkages. nih.gov

While the precise disulfide connectivity of RpIII from Radianthus paumotensis has not been experimentally determined, the positions have been identified in the highly homologous neurotoxin-III from a related species, Radianthus macrodactylus (RTX-III). umn.edu The disulfide bridges in RTX-III are formed between Cys3-Cys43, Cys5-Cys33, and Cys26-Cys44. umn.edu Given the conservation of cysteine positions in this toxin family, it is highly probable that RpIII adopts a similar disulfide bond arrangement. This specific pattern of cross-linking is crucial for creating the compact, stable fold necessary for the toxin to bind effectively to its target sodium channel. The formation of these bonds occurs in the endoplasmic reticulum and is an enzyme-catalyzed process of oxidative folding.

Table 2: Probable Disulfide Bond Connectivity in RpIII Toxin This table outlines the likely disulfide bond pairings in RpIII, based on data from the homologous toxin RTX-III. umn.edu

Cysteine Residue (Position)Paired Cysteine Residue (Position)
Cys (3)Cys (43)
Cys (5)Cys (33)
Cys (26)Cys (44)

This interactive table shows the predicted disulfide linkages that define the structural fold of the RpIII toxin.

Gene Expression Regulation of RpIII Toxin in Radianthus

The regulation of RpIII toxin gene expression in Radianthus has not been specifically studied. However, research on other sea anemones provides a general model for how toxin expression is controlled. Transcriptomic studies consistently show that toxin genes exhibit tissue-specific expression patterns. umn.edu For instance, certain toxins are highly expressed in tentacles for prey capture, while others may be expressed in acrorhagi (specialized aggressive structures) or mesenteric filaments used for defense or digestion. nih.govumn.edu

It is likely that the expression of the RpIII gene is similarly regulated, with transcription being activated in specific cell types within the sea anemone's tissues, such as the nematocytes (stinging cells) located in the tentacles. The regulation is likely controlled by specific transcription factors that respond to developmental and environmental cues, ensuring that the toxin is produced where and when it is needed for prey capture and defense.

Factors Influencing RpIII Toxin Gene Expression in Venom Glands

The expression of genes encoding toxins, including the RpIII toxin, in the sea anemone Radianthus paumotensis (also known as Heteractis magnifica), is not uniform throughout the organism. Instead, it is highly dependent on the specific tissue type, reflecting the different functional roles of these tissues in the life of the anemone, such as predation, defense, and digestion. nih.govsemanticscholar.orgnih.gov

In H. magnifica, a transcript identical to the known RpIII toxin has been identified through transcriptomic analysis of the tentacles and the column, confirming its genetic origin within this species. mdpi.com The expression of different toxin types varies significantly between these tissues. For instance, ShK-like peptides, which are potassium channel toxins, are the most abundantly transcribed toxins in the tentacles, tissues primarily used for prey capture and defense. nih.gov Conversely, transcripts for proteins like collagen are more highly expressed in the column, which provides structural support. nih.gov This differential expression pattern suggests that the production of RpIII, a sodium channel toxin, is likely concentrated in tissues that are actively involved in venom delivery for predation and defense, such as the tentacles. mdpi.comnih.govresearchgate.net

The method of venom extraction has also been shown to influence the composition and apparent abundance of toxins, which can indirectly point to regulatory factors. mdpi.com Studies comparing venom obtained by milking, electrical stimulation, and homogenization from the sea anemone Stichodactyla haddoni showed significant differences in the protein profiles. mdpi.com While not a direct measure of gene expression, these findings imply that different stimuli and physiological states may lead to the differential release and potentially the differential synthesis of venom components, including toxins like RpIII.

Interactive Data Table: Differential Toxin Gene Expression in Heteractis Species

Toxin SuperfamilyTentacles (Relative Expression)Mesenterial Filaments (Relative Expression)Column (Relative Expression)Primary Function
Sodium Channel Toxins (NaTx) HighModerateLowNeurotoxic (Paralysis)
Potassium Channel Toxins (KTx) Very HighModerateLowNeurotoxic
Cytolysins ModerateHighLowPore-forming, Digestion
Protease Inhibitors ModerateHighLowEnzyme Inhibition

Note: This table represents a generalized summary based on transcriptomic data from Heteractis species and illustrates the principle of tissue-specific expression. "High," "Moderate," and "Low" are qualitative descriptors of relative transcript abundance.

Transcriptional and Translational Control Mechanisms of RpIII Toxin Production

While transcriptomic studies have successfully identified the genetic blueprint for RpIII and its differential expression in various tissues, the specific molecular mechanisms that control its transcription and translation are not yet well understood. mdpi.comnih.gov Research on the gene structure of sea anemone toxins provides some clues into potential regulatory pathways.

Generally, genes encoding sea anemone toxins that act on ion channels, including sodium channel toxins, possess a conserved structure that includes introns. nih.gov For example, the genes for some sea anemone toxins feature an intron within the 5' untranslated region (UTR) and another within the sequence encoding the signal peptide. nih.gov This genomic organization is also found in genes for some scorpion toxins and sea anemone potassium channel blockers, suggesting a common evolutionary scaffold for toxin gene regulation. nih.gov The presence of introns allows for regulatory possibilities such as alternative splicing, which has been observed for the sodium channel toxin Nv1 in the sea anemone Nematostella vectensis. In N. vectensis, the toxin's transcript is spliced differently across life stages, leading to the production of the mature toxin only in the adult polyp stage. nih.gov It is plausible that similar post-transcriptional control mechanisms could regulate the production of RpIII in R. paumotensis.

Furthermore, the process of toxin synthesis involves post-translational modifications. A study on the toxin RTX-VI from Heteractis crispa, a natural analog of another Type II toxin, revealed that it is a two-chain peptide that appears to be the result of a post-translational modification of its single-chain precursor. nih.gov This indicates that after the RpIII mRNA is translated into a protein, it likely undergoes processing, including the cleavage of a signal peptide and the formation of disulfide bonds, to become the mature, active toxin. nih.govacs.org Glycosylation has also been identified as a common post-translational modification in cnidarian toxins, which could influence their structure and function. researchgate.net

The regulation of toxin production is a complex process that ensures these metabolically expensive molecules are produced in the right tissues and at the appropriate times. While the precise transcription factors and regulatory elements that govern RpIII gene expression have not been identified, the existing data on differential tissue expression and the common gene structures among sea anemone toxins point towards a multi-layered control system involving transcriptional, post-transcriptional, and post-translational mechanisms. nih.govnih.gov

Evolutionary Biology and Phylogenetics of Rpiii Toxin

Phylogenetic Relationships of RpIII Toxin within Broader Toxin Families

RpIII is classified as a Type II sea anemone sodium channel toxin. nih.govresearchgate.net This classification is based on amino acid sequence similarities and immunological cross-reactivity. nih.gov The long-chain sea anemone toxins (46–51 amino acids) are generally categorized into Type I, exemplified by toxins from Anemonia viridis, and Type II, which includes RpIII. nih.gov However, this classification has been called into question due to the discovery of toxins with intermediate sequences and the fact that Type I and Type II toxins share up to 50% sequence identity and an identical disulfide bridge pattern, suggesting a common evolutionary origin. nih.govnih.gov

Comparative Analysis with Homologous Toxins from Other Cnidarian Species

The amino acid sequence of RpIII has been determined, revealing its homology with other analogous toxins from at least three different sea anemone species. researchgate.net It is most similar to another, less toxic protein from the same organism, RpII. researchgate.net A multiple sequence alignment of various Type II toxins highlights the conserved residues and regions of variability.

Key homologous toxins to RpIII include:

RpII from Heteractis paumotensis researchgate.net

RTX toxins from Heteractis crispa (formerly Radianthus macrodactylus) researchgate.net

ShI from Stichodactyla helianthus researchgate.net

SHTX IV from Stichodactyla haddoni

Comparative analysis shows that twelve residues are conserved across these homologous toxins, including cysteine, glycine, proline, and tryptophan residues, which are crucial for maintaining a functional protein fold. researchgate.net An arginine residue, also conserved, is thought to be essential for the toxin's activity. researchgate.net

Table 1: Sequence Homology of RpIII with Other Type II Sea Anemone Toxins
ToxinOrganismUniProt IDSequence Identity to RpIII (%)Key Conserved Residues
RpIIIHeteractis paumotensisP08380100Cys, Gly, Pro, Trp, Arg
RpIIHeteractis paumotensisP01534High
ShIStichodactyla helianthusP19651Moderate
RTX-IHeteractis crispaP30831Moderate

Evolutionary Trajectories of Toxin Gene Duplication and Diversification

The diversity of sea anemone toxins is a product of extensive gene duplication events followed by diversification. nih.gov Several gene families encoding venom components have undergone substantial duplication, which facilitates the rapid evolution and diversification of these genes. nih.gov This process allows for the generation of a wide array of toxins, each potentially with a slightly different target or potency, which is a significant advantage for sessile predators like sea anemones that encounter a variety of prey and predators. nih.gov

The evolution of toxin gene families in sea anemones appears to follow complex patterns. In some cases, such as the Nv1 toxin genes in Nematostella vectensis, a process of "concerted evolution" has been observed. nih.gov This evolutionary mechanism maintains high sequence identity among the multiple copies of a gene within a species through processes like gene conversion and unequal crossing-over. nih.gov In other instances, a "birth-and-death" model of evolution is more likely, where new genes are created by duplication, and these duplicates are either maintained, become non-functional (pseudogenes), or are deleted from the genome over evolutionary time. This allows for some copies to evolve new functions under diversifying selection while others may retain the original function. nih.gov The presence of multiple, similar yet distinct, Type II toxins like RpI, RpII, RpIII, and RpIV in Radianthus paumotensis suggests that gene duplication followed by diversification has been a key evolutionary trajectory for this toxin family. nih.gov

Molecular Evolution of RpIII Toxin Gene Sequence

The molecular evolution of toxin genes is often characterized by an "evolutionary arms race" between the venomous animal and its prey or predators. This can lead to rapid evolution in the sequences of these genes, driven by positive selection to improve efficacy or overcome resistance.

Rates of Nucleotide and Amino Acid Substitution in RpIII Toxin Genes

While specific rates of nucleotide and amino acid substitution for the RpIII toxin gene have not been extensively documented, studies on related cnidarian toxin families provide insights into the evolutionary pressures at play. The ratio of non-synonymous (dN) to synonymous (dS) substitution rates (ω = dN/dS) is a key indicator of selective pressure. An ω ratio of < 1 indicates purifying (negative) selection, ω = 1 suggests neutral evolution, and ω > 1 points to diversifying (positive) selection.

Research on cnidarian neurotoxins has shown that while many toxin families are conserved under the strong influence of negative selection, some, like the Type III potassium channel toxins (KTxs), have evolved rapidly under positive selection. nih.gov In some sea anemone species, genes encoding novel toxins have been identified that evolved in an adaptive manner under positive Darwinian selection, a phenomenon often referred to as "accelerated evolution". nih.gov This suggests that different toxin families, and even different lineages within a family, can experience vastly different evolutionary rates. Given the diversity within the Type II toxins, it is plausible that the genes encoding them have been subject to periods of accelerated evolution to adapt to new prey or ecological niches.

Identification of Positive Selection Sites in RpIII Toxin and Their Functional Correlates

Identifying specific amino acid sites that are under positive selection can reveal the "evolutionary hotspots" on a toxin's surface that are critical for its interaction with its target. researchgate.net These sites are often associated with the toxin's bioactive surface, which dictates its potency and selectivity.

Convergent Evolution and Functional Homology of RpIII Toxin with Distantly Related Toxins

Convergent evolution is the independent evolution of similar features in species of different lineages. In the context of toxins, this can manifest as unrelated toxins evolving to target the same molecular site or adopting similar structural folds to achieve a similar function.

RpIII and other Type II sea anemone toxins exhibit remarkable functional homology with α-scorpion toxins. nih.govnih.gov Both groups of toxins target and bind to receptor site-3 on voltage-gated sodium channels, leading to a delay in channel inactivation. nih.govwikipedia.org This shared mechanism of action results in prolonged action potentials and spastic paralysis in prey. Despite their similar function, sea anemone and scorpion toxins have vastly different three-dimensional structures. This is a classic example of functional convergence, where two distinct evolutionary lineages have developed toxins that interact with the same receptor site to produce a similar physiological effect. nih.govresearchgate.net

Evidence for this convergence includes binding competition assays, which have shown that Radianthus toxins can compete with scorpion toxins for binding to sodium channels in synaptosomal preparations. nih.gov This indicates that they bind to the same or overlapping sites on the channel protein. Furthermore, the gene structure of some sea anemone toxins, with introns in similar positions to those in scorpion toxin genes, has been suggested as a possible instance of convergent evolution at the genomic level. nih.gov

Table 2: Functional Homology between RpIII and Scorpion α-Toxins
FeatureRpIII Toxin (Sea Anemone)α-Scorpion Toxins (Scorpion)
Target ReceptorReceptor site-3 on voltage-gated sodium channelsReceptor site-3 on voltage-gated sodium channels
Mechanism of ActionSlows down the inactivation of the sodium channelSlows down the inactivation of the sodium channel
Physiological EffectProlongs action potentials, leading to paralysisProlongs action potentials, leading to paralysis
Structural ScaffoldUnique sea anemone toxin fold (β-sheet rich)Distinct scorpion toxin fold (CSα/β scaffold)
Evolutionary RelationshipDistantly related (different phyla)

Independent Emergence of Similar Pharmacological Activities (e.g., with Scorpion Toxins)

One of the most fascinating aspects of toxin evolution is the independent emergence of similar functions in distantly related organisms, a phenomenon known as convergent evolution. A clear example of this is seen when comparing the pharmacological activity of RpIII and other sea anemone toxins with that of α-scorpion toxins. nih.govscitechdaily.com Both groups of toxins have independently evolved the ability to modulate the function of voltage-gated sodium channels, which are crucial for the generation and propagation of nerve impulses in their prey and predators. mdpi.comnih.gov

RpIII, like other Type I and II sea anemone toxins, binds to neurotoxin receptor site 3 on the α-subunit of the NaV channel. nih.govmdpi.commdpi.com This interaction inhibits the inactivation of the channel, prolonging the sodium current and leading to paralysis. mdpi.com Remarkably, α-scorpion toxins, which evolved in a completely separate phylum (Arthropoda), also target the very same receptor site to produce a similar physiological effect. nih.gov This shared functionality arises despite significant differences in their primary structures. Type II sea anemone toxins are peptides of 47-49 amino acids cross-linked by three disulfide bridges, whereas α-scorpion toxins are typically longer peptides (around 58-76 residues) with four disulfide bridges. nih.govnih.govnih.gov

This convergence highlights a powerful evolutionary strategy where different molecular scaffolds are selected to interact with a highly conserved and functionally critical target site on an ion channel. The independent evolution of this specific pharmacological activity in both sea anemones and scorpions underscores the effectiveness of targeting NaV channel inactivation as a mechanism for prey capture and defense. nih.govresearchgate.net

Table 1: Convergent Pharmacological Activities of Sea Anemone and Scorpion Toxins
FeatureRpIII Toxin (Sea Anemone)Alpha-Scorpion Toxin (e.g., LqhαIT)
Organism Sea Anemone (Radianthus paumotensis)Scorpion (Leiurus quinquestriatus hebraeus)
Phylum CnidariaArthropoda
Toxin Class Type II Sea Anemone ToxinAlpha-Scorpion Toxin (Long Chain)
Approx. Length (Amino Acids) 48~65
Number of Disulfide Bridges 34
Molecular Target Voltage-Gated Sodium Channel (NaV)Voltage-Gated Sodium Channel (NaV)
Binding Site Receptor Site 3Receptor Site 3
Pharmacological Effect Inhibition of channel inactivationInhibition of channel inactivation

Structural Convergences in Toxin Peptides Targeting Common Receptors

For toxins that act as gating modifiers on NaV channels, the binding surface typically involves a combination of charged and hydrophobic residues that complement the topology of the channel's extracellular loops. mdpi.comnih.gov In sea anemone toxins like RpIII, a conserved arginine residue is considered essential for toxicity, highlighting the importance of a specific positively charged group in the interaction with the channel. nih.gov Although their sequences are different, α-scorpion toxins also utilize a specific constellation of charged and hydrophobic residues to form a "functional face" that binds to site 3, which is located on the S3-S4 extracellular loop of domain IV of the NaV channel. mdpi.combiorxiv.org

This convergence is not limited to toxins targeting NaV channels. Across the animal kingdom, venom peptides that target other highly conserved receptors, such as nicotinic acetylcholine (B1216132) receptors (nAChRs) or G-protein coupled receptors (GPCRs), also display structural convergence. biorxiv.orgnih.gov Different peptide scaffolds evolve to present the correct pharmacophore—the precise three-dimensional arrangement of functional groups—required for high-affinity binding. The conserved structure of the receptor site across diverse animal lineages acts as a template, guiding the evolution of disparate toxin molecules toward a common structural solution for binding and modulation. frontiersin.org

Advanced Methodologies in Rpiii Toxin Research

Recombinant Expression and Purification Strategies for RpIII Toxin

The production of pure and functionally active RpIII toxin is a prerequisite for detailed structural and functional analysis. Recombinant DNA technology offers a reliable alternative to the laborious process of purification from natural sources, providing a consistent and scalable supply of the toxin.

Heterologous expression, the production of a protein in a host organism that does not naturally produce it, is a cornerstone of modern toxin research. For a cysteine-rich peptide like RpIII, the choice of expression system is critical to ensure correct protein folding and the formation of essential disulfide bonds.

Escherichia coli Systems : E. coli is a widely used host for recombinant protein production due to its rapid growth and well-understood genetics. However, the reducing environment of the E. coli cytoplasm can hinder the formation of disulfide bonds, often leading to misfolded and aggregated proteins. To overcome this, strategies involving expression in the bacterial periplasm, which provides a more oxidizing environment conducive to disulfide bond formation, are frequently employed for toxins. nih.govmums.ac.irresearchgate.net Another approach involves co-expressing the toxin with folding catalysts or using engineered strains with more oxidizing cytoplasmic environments.

Yeast Systems (e.g., Pichia pastoris) : Yeast expression systems are eukaryotic and possess the cellular machinery for post-translational modifications, including disulfide bond formation. Pichia pastoris is particularly advantageous for its ability to secrete high levels of correctly folded recombinant proteins, simplifying subsequent purification steps.

Insect and Mammalian Cell Systems : For complex proteins that require specific eukaryotic post-translational modifications, insect (e.g., baculovirus expression vector system) and mammalian cell lines (e.g., CHO, HEK293) are used. While powerful, these systems are generally more time-consuming and expensive than microbial systems.

Given that RpIII is a small, 48-amino acid polypeptide with three disulfide bridges, bacterial systems, particularly those targeting periplasmic expression, represent a common and effective strategy for its recombinant production. nih.govnih.gov

Expression SystemKey AdvantagesKey Challenges for RpIII Production
Escherichia coli Rapid growth, low cost, high yield, well-established protocols.Cytoplasm is reducing, potentially leading to misfolding of disulfide-rich peptides.
Yeast (P. pastoris) Eukaryotic folding machinery, capable of secretion, high cell density cultures.Potential for glycosylation (not native to RpIII), longer process than bacteria.
Insect Cells High-level expression, robust post-translational modifications.Higher cost and more complex than microbial systems.
Mammalian Cells Most physiologically relevant for folding and modifications.Highest cost, slowest growth, complex culture requirements.

Following recombinant expression or extraction from the natural source, a multi-step purification process is required to isolate RpIII to homogeneity.

Chromatographic Techniques : The purification of RpIII and its congeners (RpI, RpII, RpIV) from Radianthus paumotensis typically involves a combination of chromatographic methods. Initial steps often use ion-exchange chromatography to separate proteins based on their net charge. This is followed by gel filtration chromatography (also known as size-exclusion chromatography) to separate molecules by size. The final, high-resolution step commonly employs reversed-phase high-performance liquid chromatography (RP-HPLC) , which separates peptides based on their hydrophobicity and yields highly pure toxin. For recombinant toxins engineered with affinity tags (e.g., a polyhistidine-tag), immobilized metal affinity chromatography (IMAC) can be used as an efficient single-step purification method. nih.govresearchgate.netresearchgate.net

Biophysical Verification : After purification, techniques such as SDS-PAGE are used to confirm the molecular weight and purity of the toxin. researchgate.netMass spectrometry is employed to verify the exact molecular mass, confirming the peptide's identity and the correct formation of its three disulfide bonds.

High-Throughput Screening Assays for RpIII Toxin Activity and Target Identification

Identifying the molecular target and characterizing the activity of RpIII toxin requires sensitive and specific assays. High-throughput screening (HTS) methodologies, often automated, allow for the rapid testing of the toxin's effects on various ion channels and receptors.

Electrophysiology is the gold standard for studying toxins that act on ion channels. nih.govsemanticscholar.orgscielo.br RpIII, like other Type 1 sea anemone toxins, primarily targets voltage-gated sodium channels (NaV). nih.govnih.govmdpi.com

Voltage-Clamp : This technique allows researchers to control or "clamp" the membrane potential of a cell at a set level while measuring the ionic currents that flow through the membrane channels. nih.govyoutube.com Studies on RpIII and related toxins have shown that they markedly slow the inactivation of the sodium current. nih.govnih.gov This means that after the channel opens in response to membrane depolarization, the toxin prevents it from closing quickly, leading to a prolonged influx of sodium ions and hyperexcitability of the cell.

Patch-Clamp : A refinement of the voltage-clamp technique, patch-clamp allows for the measurement of currents through single ion channels. nih.govsemanticscholar.orgyoutube.com This high-resolution method can reveal detailed information about how RpIII modifies the channel's gating properties (the transitions between open, closed, and inactivated states). Automated patch-clamp systems have increased the throughput of these experiments, enabling the screening of toxins against a panel of different NaV channel subtypes to determine their selectivity. semanticscholar.org

TechniqueInformation ObtainedRelevance to RpIII Research
Voltage-Clamp Measures whole-cell ionic currents.Demonstrates that RpIII slows the inactivation of NaV channels, prolonging the action potential.
Patch-Clamp Measures currents from single ion channels.Provides detailed mechanistic insights into how RpIII alters the gating kinetics of individual NaV channels.

Radioligand binding assays (RBAs) are powerful tools used to quantify the interaction between a ligand (like a toxin) and its receptor. These assays are crucial for determining the binding affinity and identifying the specific binding site of a toxin.

The principle of RBA involves competition between a radiolabeled ligand and an unlabeled ligand (the test compound, e.g., RpIII) for binding to a receptor preparation (e.g., synaptosomes from brain tissue). Sea anemone toxins that act on NaV channels are known to bind to "receptor site 3" on the channel's alpha subunit. nih.govmdpi.comnih.gov This site is located on the extracellular loop connecting segments S3 and S4 of domain IV, a region that acts as the channel's voltage sensor. nih.gov

Binding studies have demonstrated that Radianthus toxins compete with scorpion α-toxins, which are known site-3 modulators, but not with other sea anemone toxins that bind to different sites. nih.gov This competitive binding data strongly indicates that RpIII binds to receptor site 3, and RBAs can be used to quantify this interaction by measuring the concentration of RpIII required to displace 50% of the radiolabeled scorpion toxin (the IC50 value), from which the binding affinity (Ki) can be calculated.

Computational Approaches in RpIII Toxin Research

In recent years, computational methods have become indispensable for complementing experimental data and providing predictive insights into toxin structure and function. nih.govmdpi.com

Homology Modeling : Since the experimental 3D structure of RpIII has not been determined, its structure can be predicted with high confidence using homology modeling. This involves using the known amino acid sequence of RpIII and the experimentally determined structures of closely related, homologous toxins (like Anthopleurin B from Anthopleura xanthogrammica or ATX-II from Anemonia viridis) as templates. nih.govnih.gov

Molecular Docking : This computational technique predicts the preferred orientation of one molecule (the toxin) when bound to a second (the receptor). Molecular docking simulations are used to model the interaction between RpIII and the NaV channel. mdpi.commdpi.comresearchgate.net These models can identify the key amino acid residues on both the toxin and the channel that are critical for binding, helping to explain the toxin's potency and selectivity. mdpi.comsemanticscholar.org For instance, docking studies on homologous toxins have confirmed their interaction with the S3-S4 loop in domain IV of the NaV channel, consistent with experimental data. nih.govmdpi.comresearchgate.net

Molecular Dynamics (MD) Simulations : MD simulations provide a dynamic view of the toxin-channel complex over time. These simulations can reveal how the binding of RpIII induces conformational changes in the NaV channel that lead to the observed slowing of inactivation. nih.gov By simulating the movements of atoms and molecules, MD can help explain the energetic basis of the toxin-receptor interaction and the allosteric effects that propagate from the binding site to the channel's inactivation gate.

Computational MethodApplication in RpIII Research
Homology Modeling Predicts the 3D structure of RpIII based on its amino acid sequence and the known structures of homologous toxins.
Molecular Docking Simulates the binding of the modeled RpIII structure to the NaV channel, identifying key interacting residues.
Molecular Dynamics Simulates the dynamic behavior of the RpIII-NaV channel complex to understand how binding leads to functional changes.

Molecular Dynamics Simulations of RpIII Toxin-Target Interactions

Molecular dynamics (MD) simulations offer a powerful computational microscope to visualize the dynamic interactions between RpIII toxin and its primary target, the voltage-gated sodium channels (Navs), at an atomic level. While specific MD simulation studies exclusively focused on RpIII are not extensively documented in publicly available literature, the principles and findings from simulations of other sea anemone toxins targeting Nav channels provide a clear framework for how RpIII's mechanism of action can be investigated.

These simulations model the physical movements of atoms and molecules over time, governed by the principles of classical mechanics. By placing a model of the RpIII toxin in a simulated environment with a model of a Nav channel, researchers can observe the binding process and identify the key amino acid residues that are critical for this interaction.

Key Research Findings from Analogous Toxin Simulations:

Binding Pose and Orientation: MD simulations can predict the most stable binding orientation of the toxin on the channel's extracellular surface. For toxins similar to RpIII, these simulations often show the toxin fitting into the crevice between different domains of the sodium channel.

Identification of Interacting Residues: A primary output of MD simulations is the identification of specific amino acid residues on both the toxin and the channel that form crucial bonds (e.g., hydrogen bonds, electrostatic interactions). For instance, simulations on other sea anemone toxins have highlighted the importance of a conserved arginine residue in their interaction with the channel, a feature also present in RpIII.

Conformational Changes: These simulations can reveal how the toxin and the channel change their shape upon binding. This is crucial for understanding the allosteric modulation of channel function by the toxin.

Free Energy Calculations: Advanced MD techniques can be used to calculate the binding free energy, providing a quantitative measure of the toxin's affinity for the channel.

Table 1: Key Parameters and Outputs of a Typical Molecular Dynamics Simulation for a Toxin-Channel Interaction
Parameter/OutputDescriptionExample from Toxin Research
System SetupThe toxin and target channel are placed in a simulated aqueous environment with ions.A model of a sea anemone toxin and a Nav1.7 channel embedded in a lipid bilayer.
Force FieldA set of parameters that define the potential energy of the system.AMBER or CHARMM force fields are commonly used for protein simulations.
Simulation TimeThe duration of the simulation, typically in nanoseconds or microseconds.100 ns to 1 µs simulations to observe stable binding.
Key OutputsTrajectory files, interaction energies, root-mean-square deviation (RMSD).Identification of key salt bridges and hydrogen bonds between the toxin and channel.

Homology Modeling and Structural Prediction of RpIII Toxin and Complexes

Homology modeling is a computational technique used to predict the three-dimensional (3D) structure of a protein when its amino acid sequence is known, but its experimental structure has not been determined. This method relies on the principle that proteins with similar sequences adopt similar 3D structures. The amino acid sequence of RpIII toxin has been determined, making it a suitable candidate for homology modeling. nih.gov

The process of homology modeling for RpIII would involve:

Template Selection: Identifying proteins with known 3D structures that have a high degree of sequence similarity to RpIII. Homologous sea anemone toxins with experimentally determined structures, such as those from Anemonia viridis or Anthopleura xanthogrammica, would serve as excellent templates.

Sequence Alignment: Aligning the amino acid sequence of RpIII with the sequence of the chosen template.

Model Building: Building a 3D model of RpIII based on the atomic coordinates of the template structure.

Model Refinement and Validation: Optimizing the geometry of the model and assessing its quality using various computational tools.

Once a reliable 3D model of RpIII is generated, it can be used in molecular docking studies to predict how it binds to its target sodium channel. This involves computationally "docking" the toxin model onto a model of the Nav channel to identify the most likely binding site and conformation.

Table 2: Steps and Tools in Homology Modeling of RpIII Toxin
StepDescriptionCommonly Used Software/Tools
Template SearchSearching protein structure databases for suitable templates.BLAST against the Protein Data Bank (PDB).
Sequence AlignmentAligning the target (RpIII) and template sequences.ClustalW, T-Coffee.
Model BuildingGenerating the 3D coordinates of the target.MODELLER, SWISS-MODEL.
Model ValidationAssessing the quality of the predicted model.PROCHECK, Ramachandran plot analysis.

In Silico Peptide Design and Mutagenesis (e.g., ToxinPred platforms)

In silico peptide design and mutagenesis are powerful computational approaches that leverage our understanding of toxin structure and function to create novel peptides with desired properties. These techniques are particularly valuable for modifying natural toxins like RpIII to enhance their therapeutic potential or to probe the roles of specific amino acid residues.

Platforms like ToxinPred can be used to predict the toxicity of peptides based on their sequence and physicochemical properties. This allows researchers to computationally screen a large number of potential peptide variants before synthesizing them in the laboratory.

The process of in silico design and mutagenesis for an RpIII-based peptide might involve:

Alanine Scanning Mutagenesis: Computationally replacing each amino acid in the RpIII sequence with alanine, one at a time, and then using molecular docking or MD simulations to predict the effect of each mutation on the toxin's binding affinity for its target. This helps to identify the "hotspot" residues that are most critical for the interaction.

Rational Design of Analogs: Based on the structural and functional data, researchers can design new peptide sequences with desired properties. For example, residues that are not essential for binding could be modified to improve the peptide's stability or reduce its immunogenicity.

Virtual Screening: Creating a virtual library of RpIII variants and using computational tools to predict their activity and selectivity for different subtypes of sodium channels.

Research on other sea anemone toxins has demonstrated that even single amino acid substitutions can dramatically alter a toxin's activity and selectivity, highlighting the power of these in silico approaches. nih.gov

Advanced Spectroscopic Techniques for RpIII Toxin Analysis

Spectroscopic techniques are indispensable for the experimental characterization of RpIII toxin's structure and modifications.

NMR Spectroscopy for Solution Structure Determination of RpIII Toxin

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the 3D structure of proteins in solution, which is a more physiologically relevant environment compared to the crystalline state required for X-ray crystallography. While a specific NMR structure for RpIII has not been prominently published, the structures of many homologous sea anemone toxins have been solved using this method, providing a blueprint for how the structure of RpIII could be determined.

The process of determining the solution structure of RpIII by NMR would involve:

Isotope Labeling: Producing the toxin with stable isotopes such as 15N and 13C.

NMR Data Acquisition: Performing a series of multidimensional NMR experiments to obtain information about the chemical environment of each atom and the distances between them.

Resonance Assignment: Assigning the observed NMR signals to specific atoms in the RpIII sequence.

Structure Calculation: Using the distance and dihedral angle restraints obtained from the NMR data to calculate a family of 3D structures that are consistent with the experimental data.

The resulting NMR structure would reveal the toxin's fold, the arrangement of its secondary structure elements (e.g., β-sheets and loops), and the orientation of its amino acid side chains.

Table 3: Key NMR Experiments for Toxin Structure Determination
NMR ExperimentInformation Obtained
COSY (Correlation Spectroscopy)Identifies protons that are coupled to each other through chemical bonds.
TOCSY (Total Correlation Spectroscopy)Identifies all protons within a given amino acid's spin system.
NOESY (Nuclear Overhauser Effect Spectroscopy)Provides information about the distances between protons that are close in space (<5 Å).
HSQC (Heteronuclear Single Quantum Coherence)Correlates the chemical shifts of protons with their directly attached heteronuclei (e.g., 15N or 13C).

Mass Spectrometry for Characterization of RpIII Toxin Modifications

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for verifying the primary structure of RpIII toxin and for identifying any post-translational modifications (PTMs).

Applications of Mass Spectrometry in RpIII Toxin Research:

Molecular Weight Determination: MS can accurately determine the molecular weight of the purified RpIII toxin, which can be compared to the theoretical mass calculated from its amino acid sequence to confirm its identity.

Sequence Verification: Using techniques like tandem mass spectrometry (MS/MS), the toxin can be fragmented in the mass spectrometer, and the resulting fragment ions can be used to verify its amino acid sequence.

Disulfide Bond Mapping: MS can be used to determine the connectivity of the disulfide bonds in RpIII, which are crucial for its structural integrity and biological activity.

Identification of Post-Translational Modifications: Many toxins undergo PTMs such as amidation or glycosylation. MS is a powerful tool for detecting these modifications and determining their location within the peptide chain.

The characterization of such modifications is critical, as they can significantly impact the toxin's stability, solubility, and interaction with its target.

Biotechnological Potential and Research Tool Applications of Rpiii Toxin

RpIII Toxin as a Pharmacological Probe for Ion Channels and Receptors

RpIII toxin, a polypeptide isolated from the sea anemone Radianthus paumotensis, has emerged as a valuable pharmacological tool for the investigation of ion channels, particularly voltage-gated sodium channels (NaV). nih.govnih.gov These toxins modulate the function of NaV channels by binding to neurotoxin receptor site 3, which slows down the inactivation process of the channel. nih.govmdpi.comnih.gov This specific mechanism of action allows researchers to probe the intricate dynamics of ion channel gating and function.

Use in Characterizing Novel Receptor Subtypes and Functional Domains

The selectivity of RpIII and its analogues for specific subtypes of voltage-gated sodium channels makes it a powerful probe for differentiating and characterizing these channel variants. Research on RTX-VI, a natural analogue of RTX-III from Heteractis crispa, has demonstrated selective interaction with central nervous system NaV channels, specifically subtypes NaV1.2 and NaV1.6, as well as insect sodium channels (BgNaV1 and VdNaV1). researchgate.net This subtype specificity is crucial for understanding the distinct physiological roles of different NaV channels in various tissues and organisms.

Furthermore, RpIII toxin is instrumental in mapping the functional domains of NaV channels. Sea anemone toxins that target sodium channels, including RpIII, primarily bind to receptor site 3. mdpi.comresearchgate.net This binding site is located on the extracellular loop connecting the S3 and S4 transmembrane segments in domain IV of the channel's α-subunit. mdpi.comnih.gov The S4 segment acts as the voltage sensor, and by binding to this region, RpIII can modulate the channel's response to changes in membrane potential, specifically by inhibiting the fast inactivation process. nih.govnih.gov This interaction provides direct insight into the structure-function relationship of the channel's voltage-sensing and inactivation machinery. The ability of RpIII to distinguish between different NaV channel subtypes highlights its utility in dissecting the molecular determinants of toxin sensitivity and channel function.

Table 1: Subtype Selectivity of RpIII Toxin Analogues

Toxin AnalogueTarget NaV SubtypesEffect
RTX-VINaV1.2, NaV1.6 (CNS)Modulation of channel activity
RTX-VIBgNaV1, VdNaV1 (Insect)Modulation of channel activity

Applications in Understanding Neurophysiological and Electrophysiological Processes

The specific action of RpIII toxin on sodium channel inactivation provides a powerful tool for studying fundamental neurophysiological and electrophysiological processes. By slowing the inactivation of NaV channels, RpIII prolongs the influx of sodium ions during an action potential. nih.govnih.gov This alteration of the action potential waveform allows researchers to investigate the downstream consequences of modified neuronal firing patterns.

Electrophysiological studies utilizing RpIII and its analogues have provided detailed insights into the kinetics of sodium channel gating. researchgate.net For instance, experiments on Xenopus laevis oocytes expressing different NaV subtypes have shown that toxins from Heteractis can produce superimposed current traces, demonstrating their modulatory effect on channel function. researchgate.net This ability to selectively manipulate sodium currents enables a deeper understanding of their contribution to neuronal excitability, synaptic transmission, and other electrical signaling events in the nervous system. The toxin's effects on both vertebrate and invertebrate sodium channels also facilitate comparative studies of the evolution and function of these critical ion channels. nih.gov

RpIII Toxin as a Lead Compound in Drug Discovery Research

The unique structure and specific biological activity of RpIII toxin have positioned it as a promising lead compound in the field of drug discovery. nih.gov Its ability to selectively modulate the activity of specific ion channel subtypes presents opportunities for the development of novel therapeutics with improved target specificity and potentially fewer side effects.

Rational Design of Therapeutics Based on RpIII Toxin Scaffolds

The well-defined three-dimensional structure and the determined amino acid sequence of RpIII provide a solid foundation for the rational design of new therapeutic agents. nih.gov The molecular scaffold of RpIII, with its specific arrangement of amino acid residues and disulfide bridges, is responsible for its interaction with sodium channels. Understanding this structure-activity relationship is key to designing new molecules with desired pharmacological properties.

By modifying the RpIII scaffold, it is possible to enhance its affinity and selectivity for specific NaV channel subtypes that are implicated in various diseases, such as epilepsy, cardiac arrhythmias, and chronic pain. nih.gov For example, knowledge of the key amino acid residues involved in toxin binding can guide the synthesis of peptide analogues with improved stability and therapeutic potential. This approach of using a natural toxin as a template for drug design offers a powerful strategy to develop novel ion channel modulators for therapeutic intervention.

Development of Novel Insecticides and Pest Control Agents Inspired by RpIII Toxin

A significant area of interest for the application of RpIII toxin-inspired compounds is in the development of novel insecticides. The pronounced selectivity of RpIII analogues for insect voltage-gated sodium channels over mammalian channels makes them attractive candidates for pest control. nih.govvliz.bekuleuven.be This selectivity is a critical feature for developing environmentally friendly insecticides that are potent against target pests while having minimal impact on non-target organisms, including humans and other mammals. kuleuven.be

The evolutionary relationship between crustaceans and insects explains why sea anemone toxins, which are often potent against crustaceans, also exhibit high activity against insect NaV channels. nih.govvliz.be This has led to the consideration of these toxins as lead compounds for a new generation of bioinsecticides. mdpi.com By leveraging the molecular structure of RpIII, researchers can design and synthesize new insecticidal peptides with enhanced potency and stability, offering a promising alternative to conventional chemical pesticides that are often associated with environmental concerns and the development of insect resistance. nih.gov

Potential of RpIII Toxin in Diagnostic Tool Development

While the primary research focus on RpIII toxin has been on its utility as a pharmacological probe and a lead for therapeutic development, its specific binding properties also suggest a potential, though less explored, role in the development of diagnostic tools. The high affinity and selectivity of RpIII for specific ion channel subtypes could theoretically be harnessed to create molecular probes for detecting and quantifying these channels in biological samples.

For instance, labeled versions of RpIII toxin could be used in techniques such as immunoassays or imaging studies to identify tissues or cells that express specific NaV channel subtypes. This could be valuable in disease diagnosis where the expression levels or distribution of certain ion channels are altered. However, it is important to note that the development of RpIII-based diagnostic tools is still a nascent area of research, and further studies are required to fully realize this potential.

Utilization of RpIII Toxin in Receptor Binding Assays for Toxin Detection

Receptor binding assays (RBAs) are a powerful tool for the detection and quantification of toxins. These assays are based on the principle of competition between a labeled toxin (often radiolabeled) and an unlabeled toxin in a sample for a finite number of receptor sites. nih.govresearchgate.net The amount of labeled toxin displaced is proportional to the concentration of the toxin in the sample. nih.gov This method provides a functional measure of toxicity, as it directly assesses the ability of a substance to interact with its biological target. researchgate.net

While specific documented instances of RpIII toxin being routinely used as the labeled ligand in commercially available RBAs for the detection of other toxins are not prevalent in the reviewed literature, its known mechanism of action strongly supports its potential in this application. Research has shown that toxins from Radianthus paumotensis, including RpIII, competitively bind to synaptosomal sodium channels. nih.gov Specifically, these toxins have been demonstrated to compete with scorpion neurotoxins for the same binding site on these channels. nih.gov This competitive binding is the fundamental principle behind RBAs.

The development of an RBA utilizing a labeled form of RpIII toxin could offer a sensitive and specific method for detecting other toxins that act on the same receptor site of voltage-gated sodium channels. The high affinity of RpIII for its receptor would likely result in a highly sensitive assay.

Table 1: Principles of Receptor Binding Assays (RBAs) for Toxin Detection

ComponentRole in the Assay
Receptor Source Provides the specific binding sites for the toxin (e.g., synaptosomal preparations rich in sodium channels).
Labeled Toxin (e.g., Radiolabeled RpIII) A known quantity of toxin with a detectable label that binds to the receptor.
Unlabeled Toxin (in sample) Competes with the labeled toxin for binding to the receptor sites.
Detection System Measures the amount of labeled toxin bound to the receptor (e.g., scintillation counter for radiolabels).

Ligand Development for Imaging or Biosensing Applications

The specificity of RpIII toxin for its receptor target also makes it an attractive candidate for the development of ligands for imaging and biosensing applications. By attaching a reporter molecule, such as a fluorescent dye or a quantum dot, to the RpIII toxin, it is possible to create probes that can visualize the distribution and density of its target sodium channels in cells and tissues. nih.govnih.gov

This approach has been successfully applied to other neurotoxins to study ion channel localization and dynamics in various physiological and pathological contexts. nih.gov For example, fluorescently labeled toxins have been used to image nicotinic acetylcholine (B1216132) receptors and sodium channels in living cells. nih.govnih.gov A fluorescently tagged RpIII could be a valuable tool for researchers studying the role of specific sodium channel subtypes in neuronal function and disease.

Furthermore, the development of biosensors incorporating RpIII toxin could enable the rapid and sensitive detection of molecules that interact with its target receptor. nih.govnih.govsemanticscholar.org An RpIII-based biosensor could be designed, for instance, with the toxin immobilized on a transducer surface. When a target analyte binds to the toxin or its receptor, it would generate a detectable signal (e.g., electrical, optical). semanticscholar.org Such a biosensor could be used for high-throughput screening of new drugs targeting sodium channels or for the detection of other toxins with a similar mode of action.

Table 2: Potential Applications of RpIII Toxin-Based Ligands

ApplicationDescription
Fluorescent Imaging A fluorescently labeled RpIII toxin could be used to visualize the location and concentration of specific sodium channel subtypes in cells and tissues.
Biosensing An RpIII toxin-based biosensor could be developed for the rapid and sensitive detection of other toxins or compounds that bind to the same receptor site.
Drug Discovery Labeled RpIII could be used in high-throughput screening assays to identify new drug candidates that modulate sodium channel activity.

Ethical Considerations in Marine Toxin Bioprospecting for RpIII Toxin and Related Compounds

The exploration of marine organisms for novel compounds with biotechnological potential, a practice known as bioprospecting, raises important ethical considerations. The collection of sea anemones like Radianthus paumotensis to isolate RpIII toxin and related compounds must be conducted within a framework that ensures environmental sustainability and equitable benefit-sharing. nih.govird.frunderthecblog.org

International agreements such as the Convention on Biological Diversity (CBD) and its Nagoya Protocol provide a legal framework for access to genetic resources and the fair and equitable sharing of benefits arising from their utilization. wikipedia.orgdcceew.gov.aucbd.intcbd.int The recently adopted High Seas Treaty (BBNJ) further extends these principles to marine genetic resources in areas beyond national jurisdiction. insideeulifesciences.comsouthcentre.inthighseasalliance.org

Key ethical considerations in the bioprospecting of RpIII toxin include:

Sustainable Harvesting: The collection of sea anemones must be done in a manner that does not harm the marine ecosystem or deplete the natural populations of these organisms. nih.gov This involves conducting thorough environmental impact assessments and establishing sustainable collection quotas.

Access and Benefit-Sharing (ABS): Researchers and commercial entities seeking to utilize RpIII toxin have an ethical and often legal obligation to negotiate mutually agreed terms with the provider country. un.orgtaylorfrancis.com This includes sharing the benefits, which can be monetary (e.g., royalties) or non-monetary (e.g., technology transfer, local capacity building), derived from the research and commercialization of the toxin. dcceew.gov.auinsideeulifesciences.com

Respect for Local and Indigenous Communities: In areas where local or indigenous communities have traditional knowledge regarding the use of marine resources, their rights and knowledge must be respected. This includes obtaining their free, prior, and informed consent for the collection and use of these resources and associated traditional knowledge.

The scientific community has a responsibility to conduct marine bioprospecting in an ethical and responsible manner, ensuring that the quest for new scientific knowledge and biotechnological advancements does not come at the cost of environmental degradation or the exploitation of provider countries and communities. ird.frresearchgate.net

Table 3: International Frameworks for Ethical Bioprospecting

FrameworkKey Principles
Convention on Biological Diversity (CBD) Affirms national sovereignty over genetic resources and the need for mutually agreed terms and prior informed consent. dcceew.gov.au
Nagoya Protocol Provides a detailed legal framework for the implementation of the access and benefit-sharing obligations of the CBD. wikipedia.orgcbd.intcbd.int
High Seas Treaty (BBNJ) Establishes a mechanism for the fair and equitable sharing of benefits from marine genetic resources in areas beyond national jurisdiction. insideeulifesciences.comhighseasalliance.org

Q & A

Q. Methodological Answer :

  • Isolation : Use gel filtration and ion-exchange chromatography to separate isoforms.
  • Structural Validation : Combine Edman degradation for N-terminal sequencing with tandem MS for full-sequence confirmation .
  • Functional Assays : Employ voltage-clamp electrophysiology on expressed sodium channels (e.g., Nav1.5) to quantify toxin potency. Cross-reference with cytotoxicity assays (e.g., LD50 in murine models) .

How can researchers ensure reproducibility in RpIII toxin studies?

Basic Research Question
Reproducibility requires meticulous documentation of experimental conditions, including toxin source (species, geographic origin), purification protocols, and assay parameters (pH, temperature). Adhere to guidelines for reporting methods, as outlined by journals like the Beilstein Journal of Organic Chemistry, which emphasize detailed supplementary materials for replication .

Q. Methodological Answer :

  • Standardization : Use commercial-grade reagents (e.g., ≥99% purity) and calibrate equipment (e.g., HPLC systems) before each run.
  • Data Sharing : Deposit raw MS spectra, electrophysiology traces, and chromatograms in public repositories (e.g., Zenodo).
  • Peer Review : Pre-publish protocols on platforms like *Protocols.io * for community feedback .

What advanced strategies resolve contradictions in RpIII toxin's reported mechanisms of action?

Advanced Research Question
Discrepancies in mechanism studies (e.g., neurotoxicity vs. cytotoxicity) may arise from isoform variability or assay conditions. Conduct systematic reviews using tools like ToxPi to integrate multi-dimensional data (structural, functional, toxicological) and identify confounding factors .

Q. Methodological Answer :

  • Meta-Analysis : Aggregate data from studies on Radianthus paumotensis and R. magnifica to compare isoform-specific effects.
  • In Silico Modeling : Use molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities across sodium channel subtypes. Validate with mutagenesis studies .

How can multi-omics approaches enhance RpIII toxin research?

Advanced Research Question
Integrate transcriptomics (toxin gene expression profiling) with proteomics (isoform quantification) and metabolomics (host-organism interactions) to uncover biosynthesis pathways and ecological roles.

Q. Methodological Answer :

  • Transcriptomics : Use RNA-Seq on Radianthus nematocysts to identify toxin-related transcripts.
  • Proteomics : Apply 2D-DIGE and MALDI-TOF to map isoform expression under stress conditions.
  • Data Integration : Leverage platforms like KNIME for cross-omics analysis .

What are the methodological challenges in comparing in vitro and in vivo RpIII toxicity data?

Advanced Research Question
In vitro models (e.g., cell lines) may lack physiological relevance, while in vivo models (e.g., mice) introduce interspecies variability. Address this by:

  • Dose Equivalence : Calculate allometric scaling factors for interspecies extrapolation.
  • Biomarkers : Measure serum cytokines or cardiac troponins to correlate in vitro cytotoxicity with systemic effects .

Q. Methodological Answer :

  • 3D Cell Models : Use organ-on-a-chip systems to mimic tissue-specific toxin interactions.
  • Pharmacokinetics : Track toxin distribution in vivo via fluorescent labeling and SPECT imaging .

How should researchers address data gaps in RpIII toxin's ecological and evolutionary roles?

Advanced Research Question
Leverage comparative phylogenetics to study toxin diversification across Radianthus species. Use LC-MS/MS to screen field-coltained specimens for environmental stressors (e.g., temperature, predation) influencing toxin production.

Q. Methodological Answer :

  • Field Sampling : Collect specimens across biogeographic gradients (e.g., Indo-Pacific vs. Red Sea).
  • Eco-Toxicology : Pair toxin quantification with ecological metadata (e.g., prey abundance) using multivariate regression .

What techniques are optimal for characterizing RpIII toxin isoforms?

Advanced Research Question
Isoforms with minor sequence variations (e.g., single-amino-acid substitutions) require high-resolution techniques:

  • Circular Dichroism (CD) : Detect conformational changes in isoforms.
  • Hydrogen-Deuterium Exchange MS : Map surface-exposed regions critical for receptor binding .

Q. Methodological Answer :

  • Chromatography : Use hydrophilic interaction liquid chromatography (HILIC) to resolve hydrophilic isoforms.
  • Functional Redundancy Testing : Compare isoforms in sodium channel patch-clamp assays to identify conserved residues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.